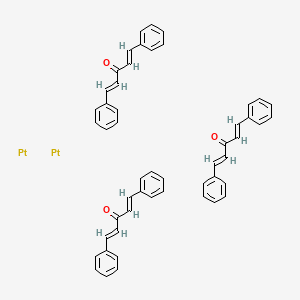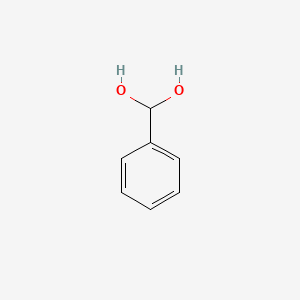
Propanoic acid ethoxymethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanoic acid ethoxymethyl ester is an organic compound with the molecular formula C(6)H({12})O(_3). It is an ester derived from propanoic acid and ethoxymethanol. This compound is known for its applications in various fields, including organic synthesis and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Propanoic acid ethoxymethyl ester can be synthesized through the esterification of propanoic acid with ethoxymethanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions generally include:
Temperature: Around 60-80°C
Catalyst: Concentrated sulfuric acid
Reaction Time: Several hours to ensure complete conversion
Industrial Production Methods: In an industrial setting, the production of this compound involves continuous esterification processes. The reactants are fed into a reactor where they are mixed with the catalyst. The reaction mixture is then heated to the desired temperature, and the ester is continuously removed from the reaction mixture to drive the reaction to completion. This method ensures high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: Propanoic acid ethoxymethyl ester undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze back to propanoic acid and ethoxymethanol.
Reduction: It can be reduced to the corresponding alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ester group can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water
Reduction: Lithium aluminum hydride in anhydrous ether
Substitution: Nucleophiles such as amines or alcohols
Major Products Formed:
Hydrolysis: Propanoic acid and ethoxymethanol
Reduction: Propanol and ethoxymethanol
Substitution: Various substituted esters depending on the nucleophile used
Scientific Research Applications
Propanoic acid ethoxymethyl ester has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Pharmaceuticals: It serves as a building block for the synthesis of pharmaceutical agents.
Industrial Applications: It is used in the production of fragrances, flavors, and as a solvent in chemical processes.
Biological Studies: It is used in studies involving ester hydrolysis and enzyme activity.
Mechanism of Action
Propanoic acid ethoxymethyl ester can be compared with other esters derived from propanoic acid, such as:
- Propanoic acid methyl ester
- Propanoic acid ethyl ester
- Propanoic acid butyl ester
Uniqueness: this compound is unique due to the presence of the ethoxymethyl group, which imparts distinct chemical properties and reactivity compared to other esters. This uniqueness makes it valuable in specific synthetic applications where different reactivity patterns are required.
Comparison with Similar Compounds
- Propanoic acid methyl ester: Simpler structure, used in similar applications but with different reactivity.
- Propanoic acid ethyl ester: Commonly used in fragrances and flavors.
- Propanoic acid butyl ester: Used as a solvent and in the production of plasticizers.
Properties
CAS No. |
54078-53-4 |
|---|---|
Molecular Formula |
C6H12O3 |
Molecular Weight |
132.16 g/mol |
IUPAC Name |
ethoxymethyl propanoate |
InChI |
InChI=1S/C6H12O3/c1-3-6(7)9-5-8-4-2/h3-5H2,1-2H3 |
InChI Key |
GIXDJNPUPVJXBG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)OCOCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2-Difluoro-1-[4-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B12092529.png)
![4-Methyl-3-(methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)-beta-oxo-1-piperidinepropanenitrile](/img/structure/B12092533.png)
![1-Propanone, 1-[2,3-dihydro-3-[4-(2-hydroxy-2-methyl-1-oxopropyl)phenyl]-1,1,3-trimethyl-1H-inden-5-yl]-2-hydroxy-2-methyl-](/img/structure/B12092539.png)

![8-(2-aminoethylamino)-7-[(2,4-dichlorophenyl)methyl]-1,3-dimethyl-5H-purin-7-ium-2,6-dione](/img/structure/B12092555.png)

![2-Chloro-4-[(pentan-3-yl)amino]benzonitrile](/img/structure/B12092575.png)



![(2S)-1-[(3-Bromoimidazo[1,2-b]pyridazin-6-yl)oxy]propan-2-amine](/img/structure/B12092611.png)
![10-Chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one](/img/structure/B12092621.png)

![Tert-butyl 3-(cyanomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B12092636.png)
